molecular formula C12H10BFO2 B126331 4-(4-Fluorophenyl)phenylboronic acid CAS No. 140369-67-1

4-(4-Fluorophenyl)phenylboronic acid

Cat. No.: B126331
CAS No.: 140369-67-1
M. Wt: 216.02 g/mol
InChI Key: KHMFYFVXTICBEL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)phenylboronic acid is an organic compound with the molecular formula C12H10BFO2. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is relatively stable in air but decomposes when heated . It is primarily used in organic synthesis, particularly as a ligand for organometallic catalysts in coupling and fluorination reactions .

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. It is known to interact with palladium catalysts, which are essential for the coupling reactions. The nature of these interactions involves the formation of a complex between the boronic acid and the palladium catalyst, which then undergoes transmetalation to form the desired product .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound can impact cell signaling by interacting with proteins involved in signal transduction, thereby altering cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, forming complexes with nucleophilic groups on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and metabolic activity. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. The interaction with specific enzymes can result in the formation of intermediate compounds, which are further processed in the metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization to particular subcellular regions allows this compound to interact with specific biomolecules, thereby modulating their activity and function .

Preparation Methods

The common preparation method for 4-(4-Fluorophenyl)phenylboronic acid involves the reaction of 4-fluorophenylboronic acid with phenylboronic acid under alkaline catalysis. The reaction is typically carried out at elevated temperatures with dehydration . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-Fluorophenyl)phenylboronic acid undergoes various chemical reactions, including:

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 4-(4-Fluorophenyl)phenylboronic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMFYFVXTICBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566566
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140369-67-1
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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